molecular formula C12H8F3NO4 B12278495 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid

Cat. No.: B12278495
M. Wt: 287.19 g/mol
InChI Key: JKBQXGJBPJMFBC-UHFFFAOYSA-N
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Description

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid is a heterocyclic compound featuring an isoxazole core substituted at the 3-position with a hydroxymethyl group attached to a 4-(trifluoromethyl)phenyl moiety and a carboxylic acid group at the 4-position. This compound is structurally related to pharmacologically active isoxazole derivatives, such as AMPA receptor ligands, which are critical in neurological signaling .

Properties

Molecular Formula

C12H8F3NO4

Molecular Weight

287.19 g/mol

IUPAC Name

3-[hydroxy-[4-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)7-3-1-6(2-4-7)10(17)9-8(11(18)19)5-20-16-9/h1-5,10,17H,(H,18,19)

InChI Key

JKBQXGJBPJMFBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Property Value
Molecular Formula C₁₂H₈F₃NO₄
Molecular Weight 287.19 g/mol
Standard InChI InChI=1S/C12H8F3NO4/c13-12(14,15)7-3-1-6(2-4-7)10(17)9-8(11(18)19)5-20-16-9/h1-5,10,17H,(H,18,19)
Standard InChIKey JKBQXGJBPJMFBC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)C(F)(F)F
PubChem Compound 129319632
Storage Temperature Ambient

The compound features multiple functional groups that contribute to its reactivity: a hydroxyl group capable of participating in hydrogen bonding and nucleophilic reactions, a carboxylic acid group that can undergo esterification or amide formation, and a trifluoromethyl group that provides unique electronic properties.

Metal-Free Synthetic Routes

The synthesis of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid can be achieved through various metal-free approaches. These methods are particularly valuable as they avoid potential metal contamination in the final product, which is crucial for applications in medicinal chemistry and drug development.

Conventional Coupling Method

One notable approach involves the reaction of carboxylic acids with aniline derivatives under conventional coupling conditions. This method utilizes coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Reaction Scheme:

  • Preparation of the appropriate isoxazole-4-carboxylic acid precursor
  • Activation of the carboxylic acid group using DCC/DMAP
  • Coupling with the appropriate trifluoromethyl-substituted aniline derivative
  • Subsequent transformations to introduce the hydroxyl group at the desired position

The reaction typically proceeds at room temperature in an organic solvent such as dichloromethane or tetrahydrofuran, with reaction times ranging from several hours to overnight, depending on the specific substrates and conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for enhancing the efficiency of organic reactions, including the synthesis of heterocyclic compounds like isoxazole derivatives.

Advantages of Microwave-Assisted Synthesis

For the preparation of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid, microwave irradiation offers several advantages over conventional heating methods:

  • Significantly reduced reaction times (from hours to minutes)
  • Higher yields of the desired product
  • Improved reaction selectivity
  • Reduced formation of side products
  • Enhanced energy efficiency

Typical Procedure for Microwave-Assisted Synthesis

The procedure involves combining the appropriate precursors in a suitable microwave-transparent vessel and subjecting the mixture to microwave irradiation under controlled conditions (temperature, power, and time). This method is particularly effective for the cyclization steps involved in isoxazole ring formation.

Synthetic Routes Based on Related Isoxazole Derivatives

While specific detailed procedures for 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid are limited in the literature, valuable insights can be gained from the synthesis of structurally related compounds, particularly 5-methylisoxazole-4-carboxylic acid derivatives.

Adaptation from 5-Methylisoxazole-4-carboxylic Acid Synthesis

The synthesis of 5-methylisoxazole-4-carboxylic acid, which can serve as a model for our target compound, typically involves:

  • Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride at temperatures between 75°C and 150°C to form ethyl ethoxymethyleneacetoacetic ester
  • Reaction of this intermediate with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salt at low temperatures (-20°C to 10°C)
  • Hydrolysis of the resulting ethyl-5-methylisoxazole-4-carboxylate with a strong acid to form 5-methylisoxazole-4-carboxylic acid

For adaptation to our target compound, modifications would be required in the initial reactants and reaction conditions to incorporate the [4-(trifluoromethyl)phenyl]methyl moiety and hydroxyl group at the appropriate positions.

Crystallization and Purification

A critical step in the preparation of high-purity 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid is crystallization. Various solvent systems can be employed for this purpose:

Solvent System Advantages Considerations
Toluene/Acetic Acid Excellent for removing isomeric impurities Requires temperature control
Ethyl Acetate Good solubility, easy handling Moderate purification efficiency
Acetonitrile Effective for polar compounds May require additional washing steps
Chlorinated Solvents High solubilizing power Environmental and safety concerns

The choice of crystallization solvent significantly impacts the purity of the final product, particularly in removing isomeric impurities that may be challenging to separate by other methods.

Amidation Methods Applicable to Isoxazole Carboxylic Acids

Several amidation methods used for isoxazole carboxylic acids can be adapted for functionalization of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid or for its synthesis from appropriate precursors.

CDI (Carbonyldiimidazole) Method

This method involves:

  • Activation of the carboxylic acid with 1,1'-carbonyldiimidazole
  • Reaction with the appropriate amine or aniline derivative
  • Subsequent modifications to introduce the hydroxyl group

EDC·HCl/Oxyma Method

This approach uses:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent
  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization and improve efficiency
  • A suitable base such as diisopropylethylamine (DIPEA)

A typical procedure involves:

A mixture of isoxazole-4-carboxylic acid (1 equiv.), amine or aniline derivative (1 equiv.), EDC·HCl (1 equiv.), Oxyma (1 equiv.), DIPEA (0.3 equiv.), and acetonitrile as solvent is combined and stirred at an appropriate temperature (typically 30-50°C) until reaction completion.

COMU Method

COMU [(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] is an effective coupling reagent that offers:

  • High coupling efficiency
  • Minimal racemization
  • Easy work-up and purification

Comparison of Amidation Methods

Method Reaction Time Temperature Yield (%) Advantages Limitations
CDI 30 min 30-50°C 75-80 Simple procedure, mild conditions Moisture sensitive
EDC·HCl/Oxyma 1-2 hours 30-50°C 75-80 Reduced side reactions, water-soluble by-products Higher cost
COMU 2 hours 30°C 80 High efficiency, minimal racemization More expensive reagent

These methods can be adapted for the functionalization of our target compound or for the synthesis of appropriate intermediates.

Isoxazole Ring Formation Strategies

The formation of the isoxazole ring is a crucial step in the synthesis of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid. Several approaches can be employed for this purpose.

Cycloaddition of Nitrile Oxides

This approach involves:

  • Generation of nitrile oxides from N-hydroxyimidoyl chlorides
  • Cycloaddition to appropriate alkenes or alkynes
  • Subsequent functionalization to introduce the carboxylic acid and hydroxyl groups

From Propargyl Halides

The strategy includes:

  • Cycloaddition of nitrile oxides to propargyl halides
  • Cyanation of the resulting isoxazoles using dimethylacetone cyanohydrin and dimethylamine
  • Acid hydrolysis of the cyano group to a carboxylic acid
  • Esterification or other transformations as needed

Optimization of Reaction Conditions

Optimizing reaction conditions is essential for achieving high yields and purity of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid. Key parameters include:

Temperature Control

Temperature significantly impacts reaction kinetics and selectivity. For example:

  • The formation of ethyl ethoxymethyleneacetoacetic ester (an intermediate in isoxazole synthesis) is typically conducted at 90-120°C
  • The reaction with hydroxylamine derivatives is best performed at low temperatures (-20°C to 10°C) to minimize side reactions
  • Crystallization processes often require precise temperature gradients for optimal results

Solvent Selection

The choice of solvent affects solubility, reaction rates, and product isolation:

  • Polar aprotic solvents (acetonitrile, DMF) are often preferred for coupling reactions
  • Alcohols (methanol, ethanol) are suitable for certain cyclization steps
  • Toluene/acetic acid mixtures are effective for crystallization and purification

Catalyst and Reagent Ratios

Optimizing the ratios of catalysts and reagents is crucial for reaction efficiency:

  • Using sodium acetate or trifluoroacetic acid salts instead of strong alkalis in cyclization steps can significantly reduce the formation of isomeric impurities
  • The molar ratio of coupling agents to carboxylic acid precursors affects reaction completeness and side product formation

Impurity Profile and Quality Control

Controlling impurities is critical for preparing high-quality 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid, especially for applications in medicinal chemistry.

Common Impurities

Based on studies of structurally related compounds, potential impurities include:

  • Constitutional isomers resulting from non-specific attacks during cyclization
  • Unreacted intermediates
  • Hydrolysis products
  • Oxidation by-products

Analytical Methods for Quality Control

Several analytical techniques are employed to monitor reaction progress and assess product purity:

  • HPLC with appropriate columns and mobile phases for detecting isomeric impurities
  • NMR spectroscopy for structural confirmation
  • Mass spectrometry for molecular weight verification
  • IR spectroscopy for functional group identification

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the carboxylic acid group.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives with carbonyl groups.
  • Reduced derivatives with alcohol groups.
  • Substituted derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound can be represented by the following molecular structure:

  • Molecular Formula : C12H10F3N2O3
  • Molecular Weight : 270.21 g/mol

The presence of the trifluoromethyl group contributes to the compound's lipophilicity and electron-withdrawing properties, making it a valuable candidate in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of isoxazole-4-carboxamide, including 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid, exhibit promising antitumor properties. These compounds have been shown to inhibit tumor growth without significantly impairing the immune system, offering a potential therapeutic advantage over traditional chemotherapeutics that often cause severe side effects such as nausea and hair loss .

Case Study:
A study published in International Journal of Cancer demonstrated that isoxazole derivatives inhibited multiple tumor cell lines while sparing T lymphocytes at higher concentrations, suggesting a selective action against cancer cells .

Antidiabetic Potential

Recent studies have explored the compound's efficacy as an antidiabetic agent. A synthesized chiral molecule incorporating the trifluoromethyl group was evaluated for its inhibitory effects on various enzymes related to diabetes management, including α-glucosidase and DPPH radical scavenging activity. The results indicated significant inhibitory effects with IC50 values suggesting effective antidiabetic properties .

Data Table: Antidiabetic Activity of Synthesized Compounds

CompoundTarget EnzymeIC50 Value (µM)
S,S,R-5α-Glucosidase6.28
S,S,R-5α-Amylase4.58
S,S,R-5PTP1B0.91
S,S,R-5DPPH2.36

Anti-inflammatory Properties

The compound has also been associated with anti-inflammatory effects, as indicated by studies measuring plasma concentrations of related metabolites after administration in animal models. The metabolized form demonstrated similar anti-inflammatory activity to established prodrugs, reinforcing its potential utility in treating inflammatory conditions .

Case Study:
In a pharmacokinetic study involving rats, the compound was absorbed intact and converted into an active anti-inflammatory agent over a 24-hour period, showcasing its effectiveness as a therapeutic candidate .

Mechanism of Action

The mechanism of action of 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Isoxazole-4-carboxylic acid derivatives vary in substituents on the isoxazole ring and attached phenyl groups. Key structural analogues include:

Compound Name Isoxazole Substituent (Position 3) Phenyl Substituent (Position 4) Functional Group (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound -CH₂OH(4-CF₃C₆H₄) CF₃ -COOH C₁₂H₉F₃N₂O₄ 302.21 Potential bioactivity, derivatization site
3-Methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylic acid -CH₃ CF₃ -COOH C₁₂H₉F₃N₂O₃ 286.20 Discontinued; likely metabolic stability
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid -CH₃ F -COOH C₁₁H₈FNO₃ 221.18 Enhanced electronegativity, solubility
3-(4-Methylphenyl)isoxazole-4-carboxylic acid -H CH₃ -COOH C₁₁H₉NO₃ 203.19 Lower lipophilicity
  • Trifluoromethyl vs. Halogen/Methyl Groups : The CF₃ group increases lipophilicity (logP ~2.35) compared to fluorine (logP ~2.34) or methyl (logP ~2.35), enhancing membrane permeability and receptor binding .
  • Hydroxymethyl vs. Methyl : The hydroxymethyl group in the target compound allows for esterification or glycosylation, unlike methyl, enabling tailored pharmacokinetics .

Biological Activity

3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid, also known by its chemical identifier CID 129319632, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antitumor properties, anti-inflammatory effects, and metabolic pathways.

Chemical Structure and Properties

The chemical formula of this compound is C12H8F3NO4C_{12}H_{8}F_{3}NO_{4}, with a molecular weight of approximately 303.19 g/mol. The presence of the trifluoromethyl group enhances its biological activity by influencing lipophilicity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing promising results in several areas:

Antitumor Activity

Research indicates that derivatives of isoxazole-4-carboxylic acids exhibit notable antitumor properties. Specifically, compounds similar to 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid have shown efficacy against various cancers, including:

  • Leukemia (both chronic T and B cell types)
  • Lymphomas (Hodgkin's and non-Hodgkin's)
  • Carcinomas and sarcomas .

In vitro studies demonstrated that these compounds can inhibit the growth of cancer cells without significantly impairing normal cell functions, suggesting a favorable therapeutic window .

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of key enzymes involved in inflammation. For instance, the compound was metabolized to yield plasma concentrations of anti-inflammatory agents in animal models .

The exact mechanism by which 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic acid exerts its effects is still under investigation. However, it is believed to involve:

  • Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB signaling pathway, a crucial pathway in cancer progression and inflammation .
  • Cyclooxygenase (COX) Inhibition : Some studies suggest that isoxazole derivatives may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

  • Antitumor Efficacy : A study involving human tumor xenografts demonstrated that administration of related isoxazole compounds resulted in significant tumor growth reduction compared to control groups .
  • Metabolic Stability : In metabolic studies conducted on rats, the compound was absorbed intact following oral administration, indicating good bioavailability and stability in systemic circulation .
  • Inflammation Models : In vivo models assessing inflammatory responses showed that treatment with this compound led to a decrease in markers associated with inflammation, supporting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorEffective against leukemia and lymphomas ,
Anti-inflammatoryReduced inflammatory markers in vivo ,
Metabolic StabilityHigh bioavailability observed in animal studies ,

Q & A

Q. What are the common synthetic routes for preparing 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the isoxazole ring via cycloaddition reactions between nitrile oxides and alkynes/alkenes.
  • Step 2 : Introduction of the trifluoromethylphenyl group through Friedel-Crafts alkylation or nucleophilic substitution under anhydrous conditions.
  • Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., using NaOH/HCl under reflux) .
    Example protocol: For analogous compounds, refluxing in aqueous NaOH (8%, 45 mL, 5 hours) followed by acidification to pH ~5 yields the carboxylic acid derivative .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Key techniques include:
  • X-ray crystallography to resolve the spatial arrangement of the hydroxy, trifluoromethyl, and isoxazole groups (e.g., bond angles and torsion angles) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., trifluoromethyl at C4-phenyl, isoxazole C4-carboxylic acid).
  • Mass spectrometry (HRMS) for molecular ion confirmation and fragmentation pattern analysis .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (chloroform, hexane). Analogous isoxazole derivatives show moderate solubility in DMSO (20–30 mg/mL) but limited aqueous solubility (<1 mg/mL) .
  • Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Isoxazole rings are generally stable under acidic conditions but may degrade in basic media due to hydrolysis .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS. Trifluoromethyl groups enhance stability in acidic environments but may promote hydrolysis in alkaline conditions .
  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (typically >200°C for similar trifluoromethylated compounds) .

Q. What methodologies are used to study its potential biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Enzyme assays : Screen against target enzymes (e.g., cyclooxygenase, kinases) using fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases).
  • Docking studies : Perform molecular docking with software like AutoDock Vina to predict binding interactions with the isoxazole-carboxylic acid moiety and trifluoromethylphenyl group .
  • SAR analysis : Compare with analogs (e.g., 5-methylisoxazole-4-carboxylic acid derivatives) to identify critical substituents for activity .

Q. How can contradictory spectral or bioactivity data be resolved in studies involving this compound?

  • Methodological Answer :
  • Data validation : Cross-validate NMR/LC-MS results with synthetic intermediates (e.g., ester precursors) to rule out impurities.
  • Control experiments : Include positive/negative controls in bioassays (e.g., known inhibitors for enzyme studies).
  • Statistical analysis : Apply multivariate methods (e.g., PCA) to distinguish assay noise from true activity .

Experimental Design Considerations

Q. How to design experiments for optimizing the compound’s synthetic yield?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst loading) systematically. For example, optimize trifluoromethylphenyl coupling using Pd catalysts in DMF at 80–100°C .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction conditions in real time .

Q. What precautions are critical for handling this compound in the lab?

  • Methodological Answer :
  • Safety protocols : Avoid ignition sources (P210) and use fume hoods due to potential dust inhalation (P201/P202) .
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the hydroxy group .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Reproduce synthesis : Ensure identical reaction conditions (e.g., solvent purity, drying methods) to minimize polymorphic variations.
  • Comparative analysis : Cross-reference with crystallographic data (e.g., CCDC entries) for bond-length validation .

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